![molecular formula C16H18ClNO2 B1385375 3-Chloro-4-methoxy-N-[2-(4-methylphenoxy)ethyl]-aniline CAS No. 1040685-55-9](/img/structure/B1385375.png)
3-Chloro-4-methoxy-N-[2-(4-methylphenoxy)ethyl]-aniline
Overview
Description
3-Chloro-4-methoxy-N-[2-(4-methylphenoxy)ethyl]-aniline is an organic compound with the molecular formula C16H18ClNO2 This compound is characterized by the presence of a chloro group, a methoxy group, and a phenoxyethyl group attached to an aniline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-methoxy-N-[2-(4-methylphenoxy)ethyl]-aniline typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-chloro-4-methoxyaniline and 4-methylphenol.
Etherification: The first step involves the etherification of 4-methylphenol with an appropriate alkylating agent to form 2-(4-methylphenoxy)ethyl chloride.
Nucleophilic Substitution: The final step involves the nucleophilic substitution of 3-chloro-4-methoxyaniline with 2-(4-methylphenoxy)ethyl chloride under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-4-methoxy-N-[2-(4-methylphenoxy)ethyl]-aniline can undergo various types of chemical reactions:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions typically require a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted aniline derivatives.
Scientific Research Applications
3-Chloro-4-methoxy-N-[2-(4-methylphenoxy)ethyl]-aniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Chloro-4-methoxy-N-[2-(4-methylphenoxy)ethyl]-aniline involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It may influence signaling pathways, metabolic pathways, or gene expression, resulting in various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-Chloro-4-methoxy-N-[2-(4-chlorophenoxy)ethyl]-aniline
- 3-Chloro-4-methoxy-N-[2-(4-ethylphenoxy)ethyl]-aniline
- 3-Chloro-4-methoxy-N-[2-(4-fluorophenoxy)ethyl]-aniline
Uniqueness
3-Chloro-4-methoxy-N-[2-(4-methylphenoxy)ethyl]-aniline is unique due to the presence of the 4-methylphenoxy group, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for specific applications in research and industry.
Properties
IUPAC Name |
3-chloro-4-methoxy-N-[2-(4-methylphenoxy)ethyl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClNO2/c1-12-3-6-14(7-4-12)20-10-9-18-13-5-8-16(19-2)15(17)11-13/h3-8,11,18H,9-10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCHSUWGFDPQBNZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCCNC2=CC(=C(C=C2)OC)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(4-Chlorophenoxy)ethyl]-2,4-dimethylaniline](/img/structure/B1385292.png)
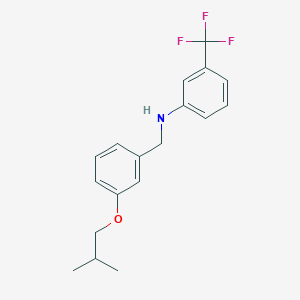
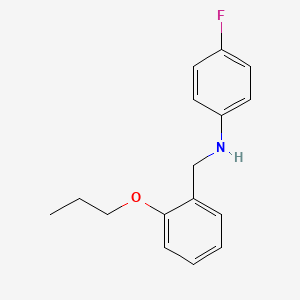
![N-[2-(Hexyloxy)benzyl]-2-isopropoxyaniline](/img/structure/B1385297.png)
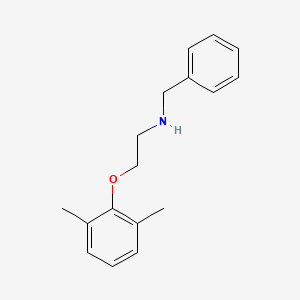

![N-(3-Methoxyphenyl)-N-[4-(pentyloxy)benzyl]amine](/img/structure/B1385305.png)
![N-{2-[2-(Tert-butyl)phenoxy]ethyl}-3-methoxyaniline](/img/structure/B1385306.png)
![N-{2-[2,4-DI(Tert-butyl)phenoxy]ethyl}-2-methyl-2-propanamine](/img/structure/B1385307.png)
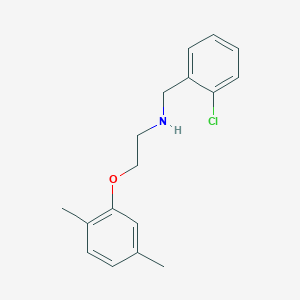
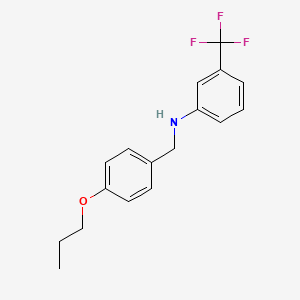
![N-{2-[2-(Tert-butyl)phenoxy]ethyl}-N-(3-pyridinylmethyl)amine](/img/structure/B1385312.png)
![N-[4-(2-Ethoxyethoxy)benzyl]-3-(2-methoxyethoxy)aniline](/img/structure/B1385313.png)
-methanamine](/img/structure/B1385314.png)
